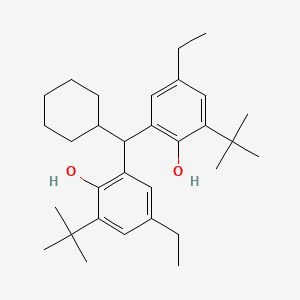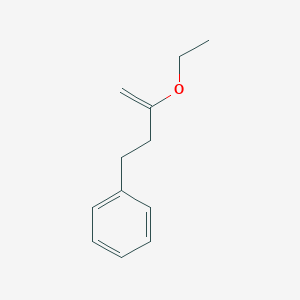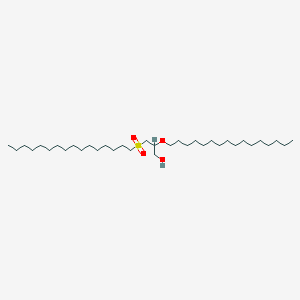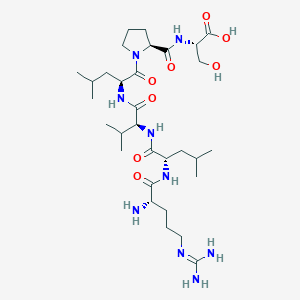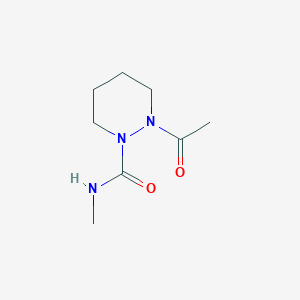![molecular formula C5H4Cl2F6O2 B14211942 Ethane, 1,1'-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro- CAS No. 771480-04-7](/img/structure/B14211942.png)
Ethane, 1,1'-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane, 1,1’-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro- is a complex organic compound characterized by the presence of difluoromethylene and chloro-difluoro groups. This compound is notable for its unique chemical structure, which includes multiple ether and halogenated functional groups .
Preparation Methods
The synthesis of Ethane, 1,1’-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro- typically involves the reaction of difluoromethylene with chlorinated ethane derivatives under controlled conditions. Industrial production methods often utilize high-pressure reactors and specific catalysts to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Ethane, 1,1’-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of simpler hydrocarbons.
Scientific Research Applications
Ethane, 1,1’-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethane, 1,1’-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro- involves its interaction with molecular targets through its functional groups. The difluoromethylene and chloro-difluoro groups play a crucial role in its reactivity and binding affinity to various substrates. These interactions can lead to the modulation of biochemical pathways and the alteration of molecular structures .
Comparison with Similar Compounds
Ethane, 1,1’-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro- can be compared with similar compounds such as:
Ethane, 1,1-dichloro-2,2-difluoro-: This compound shares a similar halogenated structure but differs in the number and type of halogen atoms.
Methane, bis(2-chloroethoxy)-: Another related compound with similar ether linkages but different halogenation patterns.
2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol): This compound features multiple ether groups and is used in various industrial applications.
Ethane, 1,1’-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro- stands out due to its unique combination of difluoromethylene and chloro-difluoro groups, which impart distinct chemical properties and reactivity .
Properties
CAS No. |
771480-04-7 |
|---|---|
Molecular Formula |
C5H4Cl2F6O2 |
Molecular Weight |
280.98 g/mol |
IUPAC Name |
1-chloro-2-[(2-chloro-2,2-difluoroethoxy)-difluoromethoxy]-1,1-difluoroethane |
InChI |
InChI=1S/C5H4Cl2F6O2/c6-3(8,9)1-14-5(12,13)15-2-4(7,10)11/h1-2H2 |
InChI Key |
JTMUGYAOYNIPNL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)Cl)OC(OCC(F)(F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane](/img/structure/B14211872.png)
![Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14211875.png)
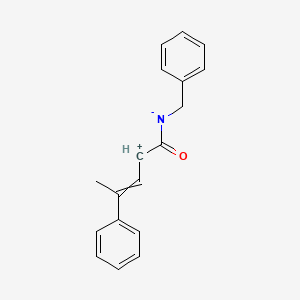
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dione](/img/structure/B14211880.png)

![6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine](/img/structure/B14211883.png)
![1-(2,4-Dimethoxyphenyl)-2-{[(4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B14211890.png)
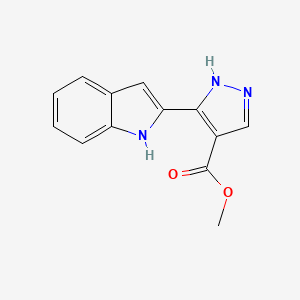
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide](/img/structure/B14211912.png)
